Product packaging for 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide(Cat. No.:CAS No. 2095410-73-2)

3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

Cat. No.: B2475835
CAS No.: 2095410-73-2
M. Wt: 228.22
InChI Key: ZUNREQTZAHABTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-4H-1,4-benzoxazine-5-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, particularly for the development of novel enzyme inhibitors and therapeutic agents. Compounds based on the 1,4-benzoxazine core have demonstrated a range of promising biological activities. Research indicates that sulfonamide-substituted 1,4-benzoxazine derivatives can act as potent inhibitors of carbonic anhydrase isoforms (CAIs), which are enzymatic targets for conditions such as glaucoma, epilepsy, and cancer . Furthermore, the 1,4-benzoxazine scaffold is a key structural component in the development of potent β2-adrenoceptor (β2-AR) agonists, which are effective bronchodilators used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . This compound is offered exclusively For Research Use Only and is intended for laboratory studies. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this high-purity compound to explore its mechanism of action, structure-activity relationships (SAR), and potential in multitarget drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4S B2475835 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide CAS No. 2095410-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c9-15(12,13)6-3-1-2-5-8(6)10-7(11)4-14-5/h1-3H,4H2,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNREQTZAHABTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of 3 Oxo 4h 1,4 Benzoxazine 5 Sulfonamide Derivatives

Impact of Substitutions on the 1,4-Benzoxazine Ring on Biological Activity

The 1,4-benzoxazine ring is a key structural motif found in a variety of biologically active compounds, contributing to chemical stability and promoting specific interactions with biological targets. benthamscience.comresearchgate.net Modifications to this ring system, including the lactam carbonyl at the 3-position, the nitrogen at the 4-position, and various positions on the fused aromatic ring, have been shown to significantly influence the biological activity of its derivatives.

Systematic modifications of the 1,4-benzoxazine core have demonstrated that substitutions at both the N-4 position and the aromatic ring are critical determinants of biological activity. While direct SAR studies on the 3-oxo-4H-1,4-benzoxazine-5-sulfonamide scaffold are specific, research on related benzoxazine (B1645224) structures provides valuable insights. For instance, in a series of 1,2-bis(3,4-dihydrobenzo[e] researchgate.netnih.govoxazin-3(4H)-yl)ethane derivatives, the nature of the substituents on the aromatic ring played a significant role in their antimicrobial profiles.

Similarly, studies on other heterocyclic systems highlight the importance of N-substitutions. For example, in a series of N-substituted phthalazine sulfonamide derivatives, the groups attached to the nitrogen atom were found to significantly influence inhibitory potential against acetylcholinesterase (AChE). This underscores the general principle that the N-4 position of the benzoxazine ring is a key site for modulation to alter potency and selectivity.

Research on benzoxazine-6-sulfonamide derivatives further illustrates the impact of aromatic ring substitutions. The introduction of various substituents on the benzoxazine core, in conjunction with the sulfonamide group, led to compounds with notable antibacterial and antifungal activities. nih.gov This suggests that the electronic and steric properties of substituents on the aromatic portion of the 3-oxo-4H-1,4-benzoxazine ring would likewise be critical for modulating activity.

The type and position of substituents on the 1,4-benzoxazine ring are pivotal in defining the pharmacological profile of the derivatives. Research has consistently shown that even minor changes can lead to significant shifts in activity and selectivity.

For example, in the development of neuroprotective antioxidants based on the 8-amino-1,4-benzoxazine scaffold, the substituents at the 3- and 8-positions were investigated. It was found that 3-alkyl substituents were essential for potent neuroprotective activity. nih.gov Within this series, derivatives bearing an 8-benzylamino substituent were identified as the most promising, exhibiting high neuroprotective effects without cytotoxicity. nih.gov This highlights the importance of specific substitutions at particular positions on the aromatic ring.

In another study focusing on platelet aggregation inhibitors with a 1,4-benzoxazine-3(4H)-one core, different substitutions led to a range of potencies. nih.gov The most active compounds in this series demonstrated that specific substitution patterns are required to achieve significant inhibitory effects against ADP-induced platelet aggregation. nih.gov Furthermore, general observations across various series of benzoxazine derivatives indicate that chloro-substituted derivatives often exhibit enhanced biological activity.

The table below summarizes findings from related benzoxazine structures, illustrating the influence of substituent nature and position.

Scaffold Substituent Position(s) Substituent Type Observed Biological Activity
8-amino-1,4-benzoxazine3-positionAlkyl groupsEssential for neuroprotective activity nih.gov
8-amino-1,4-benzoxazine8-positionBenzylamino groupMost active for neuroprotection nih.gov
1,4-benzoxazine-3(4H)-oneVariousNot specified in detailPotent platelet aggregation inhibition nih.gov
General BenzoxazineAromatic RingChloro groupsGenerally enhanced activity

These examples collectively suggest that for this compound derivatives, careful selection of substituents on the aromatic ring (positions 6, 7, and 8) and potential modifications at the N-4 position are critical strategies for optimizing their desired pharmacological effects.

Role of the Sulfonamide Functional Group in Efficacy and Selectivity

The sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, diuretic, and anti-inflammatory agents. researchgate.netnih.gov Its role extends beyond simply conferring water solubility; it actively participates in binding to biological targets, often acting as a hydrogen bond donor and acceptor, and can serve as an isostere for other functional groups like carboxylic acids. researchgate.net

In the context of 3-oxo-4H-1,4-benzoxazine derivatives, the sulfonamide at the 5-position is expected to be a primary determinant of both efficacy and selectivity. The acidity and hydrogen bonding capacity of the sulfonamide NH can be fine-tuned by substituents on the nitrogen atom (R in -SO₂NHR). Studies on various sulfonamide-containing compounds have shown that these substitutions drastically affect biological activity. For instance, in a series of sulfonamides derived from carvacrol, replacing cyclic substituents at the sulfonamide group with a simple amine group altered the inhibitory activity against acetylcholinesterase. nih.gov

Furthermore, the sulfonamide group is a well-known pharmacophore for inhibiting specific enzymes, most notably carbonic anhydrases (CAs). Many CA inhibitors are aromatic or heterocyclic sulfonamides. nih.gov Therefore, this compound derivatives are strong candidates for investigation as inhibitors of various CA isoforms, some of which are associated with tumors (hCA IX) or are widespread (hCA II). nih.gov The efficacy and selectivity against different isoforms would likely depend on the substitution pattern on both the benzoxazine ring and the sulfonamide nitrogen.

The table below details the role of the sulfonamide group in different contexts.

Compound Class Sulfonamide Moiety Role Impact on Activity
General Sulfonamide DrugsStructural mimic (isostere) of p-aminobenzoic acid (PABA)Inhibition of dihydropteroate synthetase for antibacterial effect nih.gov
Carvacrol-derived SulfonamidesTarget binding (AChE)N-substituents modulate enzyme inhibitory activity nih.gov
2,6-diarylbenzenesulfonamidesIntramolecular stabilizationForms stabilizing NH-π interactions with adjacent aromatic rings sdu.dk
Heterocyclic SulfonamidesZinc-binding groupKey for carbonic anhydrase inhibition nih.gov

Derivation of Pharmacophore Models from SAR Studies

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. These models are derived from SAR studies of active and inactive molecules and serve as crucial tools for designing new, more potent compounds.

For the this compound scaffold, a pharmacophore model would be developed by integrating the SAR data from its derivatives. Key features would likely include:

A Hydrogen Bond Acceptor: The oxygen atom of the 3-oxo group is a prominent hydrogen bond acceptor.

A Hydrogen Bond Donor/Acceptor: The sulfonamide group provides both hydrogen bond donor (N-H) and acceptor (S=O) sites, which are often critical for binding to enzyme active sites.

An Aromatic/Hydrophobic Region: The benzoxazine ring itself provides a large hydrophobic surface that can engage in van der Waals or π-π stacking interactions with the target protein.

Specific Substituent Vectors: SAR studies would define specific regions around the scaffold where bulky, electron-donating, or electron-withdrawing groups enhance or diminish activity. For example, if a chloro substituent at the 7-position consistently increases activity, the model would include a feature at that position favoring a small, electronegative group.

Molecular docking studies on related structures support the generation of such models. For instance, docking of 1,4-benzoxazine-3(4H)-one derivatives into the GP IIb/IIIa receptor highlighted key interactions responsible for their anti-platelet activity. nih.gov Similarly, docking of sulfonamide derivatives into the active site of acetylcholinesterase revealed that binding is often driven by π-π contacts and hydrogen bonds. nih.gov In the case of a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide inhibitor, X-ray crystallography showed an unusual binding mode to the hinge region of its target kinase (cdk5) via a water molecule, a feature that would be critical to include in a pharmacophore model.

By combining the structural information from multiple active derivatives of this compound, a comprehensive pharmacophore model can be constructed to guide the rational design of new analogues with improved therapeutic potential.

Molecular Mechanisms of Action of 3 Oxo 4h 1,4 Benzoxazine 5 Sulfonamide Compounds

Target Identification and Biochemical Pathway Elucidation

The biological activity of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide compounds is attributed to their ability to modulate the function of key proteins involved in physiological and pathological processes. This includes direct inhibition of enzymes, antagonism or agonism of receptors, and modulation of ion channel activity.

The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases (CAs). researchgate.netmdpi.com Sulphonamides are a cornerstone of several drug classes, and their antibacterial action, for instance, involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. researchgate.net

Carbonic Anhydrase Inhibition:

The primary mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) in the enzyme's active site. mdpi.com This interaction is crucial for the high affinity and inhibitory activity of many sulfonamide-based drugs. nih.gov Various human carbonic anhydrase (hCA) isoforms have been identified as therapeutic targets for a range of conditions. nih.gov

Derivatives of the this compound scaffold are anticipated to exhibit inhibitory activity against various hCA isoforms. The specific inhibition profile will likely depend on the substitutions on the benzoxazine (B1645224) ring system, which can influence binding affinity and selectivity for different isoforms. nih.govmdpi.com For instance, studies on other heterocyclic sulfonamides have demonstrated that modifications to the scaffold can lead to potent and selective inhibitors of tumor-associated isoforms like hCA IX and hCA XII. mdpi.comnih.gov

Other Enzyme Inhibition:

Beyond carbonic anhydrases, the benzoxazine scaffold has been associated with the inhibition of other enzymes. For example, certain benzoxazinone derivatives have been reported to inhibit human CMV protease, human leukocyte elastase, and C1r serine protease. The incorporation of a sulfonamide group into the benzoxazine structure could lead to novel enzyme inhibitors with unique selectivity profiles. For instance, some sulfonamide derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govresearchgate.net

Table 1: Potential Enzyme Inhibition Profiles of this compound Analogues

Enzyme Target Potential Effect Basis for Activity
Carbonic Anhydrases (CAs) Inhibition Presence of the sulfonamide moiety, a known zinc-binding group. researchgate.netmdpi.com
Dihydropteroate Synthase (DHPS) Inhibition The sulfonamide group can act as a competitive inhibitor in bacteria. researchgate.net
Cyclooxygenase-2 (COX-2) Inhibition Some sulfonamide derivatives show selective COX-2 inhibition. nih.govresearchgate.net

The benzoxazine core is a versatile scaffold that has been incorporated into ligands targeting various receptors, particularly within the central nervous system. A notable example is the activity of certain benzoxazine derivatives as serotonin (B10506) receptor modulators.

Serotonin Receptor Activity:

Several studies have identified benzoxazine-containing compounds as potent antagonists of the 5-HT6 serotonin receptor. nih.govnih.gov These compounds often exhibit high affinity and selectivity for this receptor, which is implicated in cognitive function and mood disorders. The structural features of the benzoxazine ring and its substituents play a crucial role in determining the affinity and functional activity (antagonism, agonism, or partial agonism) at the 5-HT6 receptor. nih.gov It is plausible that analogues of this compound could be designed to target serotonin receptors, with the sulfonamide group potentially influencing selectivity and pharmacokinetic properties.

Table 2: Potential Receptor Interactions of this compound Analogues

Receptor Target Potential Effect Basis for Activity
5-HT6 Serotonin Receptor Antagonism/Agonism The benzoxazine scaffold is present in known 5-HT6 receptor ligands. nih.govnih.gov

Ion channels are critical for a wide range of physiological processes, and their modulation represents an important therapeutic strategy. nih.gov The benzoxazine scaffold has been associated with the modulation of potassium channels.

Potassium Channel Opening:

Certain 1,3-benzoxazine derivatives have been identified as potassium channel openers, leading to vasorelaxant and hypotensive effects. nih.gov The specific substitutions on the benzoxazine nucleus are critical for this activity. nih.gov This suggests that the this compound core could be a starting point for the development of novel potassium channel modulators.

hERG Channel Inhibition:

A crucial aspect of drug development is the assessment of potential cardiovascular side effects, with inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel being a primary concern. nih.gov Blockade of the hERG channel can lead to life-threatening cardiac arrhythmias. clinpgx.org The lipophilicity and structural features of a compound can influence its potential to inhibit the hERG channel. nih.gov Therefore, any therapeutic development of this compound analogues would require careful evaluation of their effects on hERG channel activity. biorxiv.org

Other Ion Channel Modulation:

The broader class of sulfonamides has been associated with the modulation of various ion channels. For instance, some bis(sulfonamides) have been shown to act as anionophores, transporting chloride ions across lipid membranes. acs.org While the specific effects of the this compound scaffold on a wide range of ion channels are yet to be fully elucidated, the potential for such interactions exists. nih.govresearchgate.net

Molecular Interactions and Binding Site Analysis

Understanding the specific molecular interactions between this compound analogues and their biological targets is crucial for rational drug design and optimization. Molecular docking studies of related sulfonamides provide insights into the potential binding modes of this chemical class.

In the context of carbonic anhydrase inhibition, the sulfonamide group is the key pharmacophore. Molecular docking simulations consistently show the deprotonated sulfonamide nitrogen coordinating with the zinc ion in the active site. mdpi.com The oxygen atoms of the sulfonamide group typically form hydrogen bonds with active site residues, further anchoring the inhibitor. The benzoxazine portion of the molecule would then occupy adjacent hydrophobic or hydrophilic pockets, and its interactions would determine the isoform selectivity of the inhibitor. nih.gov

Cellular and Subcellular Effects of this compound Analogues

The molecular interactions of this compound analogues translate into a range of cellular and subcellular effects. These effects are the ultimate determinants of the compounds' pharmacological activity.

Antiproliferative and Cytotoxic Effects:

Several studies have demonstrated the antiproliferative effects of benzoxazine derivatives against various cancer cell lines. nih.govresearchgate.net For example, certain 4H-benzo[d] nih.govoxazines have shown inhibitory activity against breast cancer cell lines, with their effect potentially linked to the generation of reactive oxygen species (ROS). nih.gov Furthermore, some pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgmdpi.comtriazine sulfonamides have exhibited potent cytotoxic and genotoxic effects in human tumor cell lines. mdpi.com These findings suggest that this compound analogues could be explored for their potential as anticancer agents.

Subcellular Localization and Organelle Targeting:

Recent research has highlighted the potential for certain heterocyclic compounds to accumulate in specific subcellular compartments. For instance, some benzo[a]phenoxazine derivatives have been shown to selectively accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization and subsequent cell death. nih.gov This targeted approach offers a promising strategy for developing selective anticancer therapies. The physicochemical properties of this compound analogues could be tailored to promote their accumulation in specific organelles, thereby enhancing their therapeutic efficacy and reducing off-target effects.

Preclinical Pharmacological Evaluation of 3 Oxo 4h 1,4 Benzoxazine 5 Sulfonamide Analogues

Anticancer Activity Assessments

Derivatives of benzoxazine (B1645224) and sulfonamides have been widely investigated for their potential as anticancer agents. researchgate.net These compounds have been reported to exhibit cytotoxic effects against various preclinical tumor models, with some interfering with signaling pathways crucial for cancer cell proliferation, such as the NF-κB signaling pathway. researchgate.net

In Vitro Cytotoxicity and Antiproliferative Efficacy against Cancer Cell Lines

The in vitro anticancer activity of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide analogues and related structures has been demonstrated across a diverse panel of human cancer cell lines. These studies are crucial for initial screening and understanding the spectrum of activity.

Novel series of pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine sulfonamides, for instance, have shown potent anticancer properties in very low concentrations. mdpi.com Compounds designated MM129, MM130, and MM131 exhibited strong cytotoxicity against HeLa (cervical cancer), HCT 116 (colorectal cancer), PC-3 (prostate cancer), and BxPC-3 (pancreatic cancer) cell lines after a 72-hour exposure, with IC50 values ranging from 0.17 to 1.15 μM. mdpi.com Among these, MM131 showed the most potent cytotoxic and genotoxic activity. mdpi.com These compounds were found to induce apoptosis and cause cell cycle arrest in the G0/G1 or S phase. mdpi.com

Similarly, a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates underwent screening against 60 human cancer cell lines. One compound, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, displayed a broad range of potent cytotoxic activity with an average GI50 (50% growth inhibition) value of 5.37 µM. researchgate.net Benzo[a]phenazine-5-sulfonic acid derivatives have also been evaluated, with the 10-dimethyl carboxamido derivative showing significant in vitro activity against HL-60 (leukemia) cell lines, with an IC50 value of 19 μM. benthamscience.com

Other studies have highlighted the potential of benzenesulfonamides incorporating 1,3,5-triazine (B166579) linkers as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. nih.gov Compound 12d from this series showed the best activity against the MDA-MB-468 breast cancer cell line, with 62% growth inhibition. nih.gov Under hypoxic conditions, this compound and a related analogue, 12i, demonstrated potent cytotoxic activity against MDA-MB-468, with IC50 values of 3.99 µM and 1.48 µM, respectively. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Sulfonamide and Benzoxazine Analogues
Compound/SeriesCancer Cell Line(s)Activity MetricReported Value (µM)
Pyrazolo-triazine Sulfonamides (MM129, MM130, MM131)HeLa, HCT 116, PC-3, BxPC-3IC500.17 - 1.15
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateNCI-60 Panel (average)GI505.37
10-dimethyl carboxamido-benzo[a]phenazine-5-sulfonic acidHL-60IC5019
Benzenesulfonamide (12d)MDA-MB-468 (hypoxic)IC503.99
Benzenesulfonamide (12i)MDA-MB-468 (hypoxic)IC501.48

In Vivo Tumor Growth Inhibition Studies (Preclinical Models)

Following promising in vitro results, select benzoxazine analogues have been advanced to in vivo preclinical models to assess their efficacy in a more complex biological system. In a study utilizing a fibrosarcoma mouse model induced by benzo(a)pyrene, benzoxazine derivatives derived from eugenol (B1671780) demonstrated significant anticancer activity. nih.gov

Oral administration of these compounds resulted in a marked reduction in cancer incidence rates and a decrease in tumor weight. nih.gov The study found that benzoxazine derivatives were slightly more active than their aminomethyl counterparts, which may be related to their higher lipophilicity, potentially allowing for better penetration of cell walls. nih.gov Specifically, the compound 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo(e)(1,3)oxazine exhibited the strongest activity in reducing tumor burden in the treated mice. nih.gov These findings confirm that benzoxazine analogues can inhibit tumor growth in living organisms, providing a strong basis for their continued development as potential anticancer therapeutics. nih.gov

Antimicrobial Activity Evaluations

The benzoxazine-sulfonamide framework is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Sulfonamides themselves are a historically important class of synthetic antimicrobials that act as broad-spectrum bacteriostatic agents. nih.gov The combination of these two moieties has led to the discovery of novel derivatives with potent and broad-spectrum activity.

Antibacterial Spectrum and Potency

A series of novel benzoxazine-6-sulfonamide derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Several compounds in this series exhibited low minimum inhibitory concentrations (MICs), with values of 31.25 and 62.5 μg/mL against the tested bacterial strains, indicating potency comparable to standard antibacterial drugs. nih.gov

The antibacterial potential of 1,3-benzoxazine derivatives has also been explored, showing efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netikm.org.my Studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that these compounds are particularly selective, acting primarily against Gram-positive bacteria like Bacillus subtilis. nih.gov This selectivity can be advantageous in minimizing disruption to the natural microbiome. Other related heterocyclic systems, such as 2,5-disubstituted sulfonyl amino 1,3,4-oxadiazoles, have also been synthesized and shown to possess good antimicrobial activity. nih.gov

Table 2: Antibacterial Activity of Benzoxazine-6-Sulfonamide Derivatives
Compound IDBacterial TypeMIC (μg/mL)
1a, 1b, 1c, 1e, 1hGram-positive & Gram-negative31.25 - 62.5
2c, 2d, 2e, 2g, 2hGram-positive & Gram-negative31.25 - 62.5
2i, 2j, 2k, 2lGram-positive & Gram-negative31.25 - 62.5

Antifungal Efficacy

Analogues of 1,4-benzoxazine have shown considerable promise as antifungal agents. nih.gov In vitro and in vivo experiments have confirmed their efficacy, particularly against Candida albicans, a common and opportunistic fungal pathogen. nih.govijnc.ir In mouse models of systemic candidiasis, treatment with 1,4-benzoxazine analogues led to increased survival times and a reduction of fungal colony-forming units in the kidneys. nih.gov This suggests that replacing the sulfur atom in the related benzothiazine structure with an oxygen atom may enhance the host's immune response against C. albicans infection. nih.gov

The aforementioned benzoxazine-6-sulfonamide derivatives also displayed activity against fungal pathogens, with MIC values of 31.25 and 62.5 μg/mL. nih.gov Furthermore, structure-activity relationship studies on a large series of 3-phenyl-2H-benzoxazine-2,4(3H)-diones identified key structural features that enhance antifungal activity. nih.gov It was found that activity against dermatophytes like Trichophyton mentagrophytes and Microsporum gypseum increases with the electron-accepting ability of substituents on the phenyl ring and with greater lipophilicity. nih.gov

Anti-virulence Factor Modulation

Beyond direct killing of microbes, a modern approach to antimicrobial therapy involves targeting bacterial virulence factors. This strategy aims to disarm pathogens, making them more susceptible to the host's immune system, and may exert less selective pressure for the development of resistance.

A novel series of 5(4H)-oxazolone-based-sulfonamides (OBS) has been shown to possess significant anti-virulence properties against clinically important pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. nih.govmdpi.com At sub-MIC levels, these compounds effectively reduced the production of key virulence factors, including the pigment pyocyanin (B1662382) in P. aeruginosa and the antioxidant pigment staphyloxanthin in S. aureus. mdpi.com Additionally, these OBS compounds significantly inhibited biofilm formation, a critical factor in chronic infections and antibiotic resistance. nih.govmdpi.com In silico studies suggest that the anti-virulence activity of these sulfonamide derivatives may be due to the blockade of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate the expression of virulence genes. nih.govmdpi.com

Anti-inflammatory Properties in Experimental Models

Analogues of this compound have demonstrated notable anti-inflammatory effects in various preclinical models. A study focusing on 2H-1,4-benzoxazin-3(4H)-one derivatives revealed their potential in mitigating neuroinflammation. nih.govnih.gov In an experimental model using lipopolysaccharide (LPS)-induced BV-2 microglial cells, these compounds effectively suppressed the inflammatory response. nih.govnih.gov

Key findings from these studies include:

Reduction of Pro-inflammatory Mediators: The derivatives significantly reduced the production of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov

Downregulation of Pro-inflammatory Cytokines: A marked decrease in the transcription levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) was observed. nih.gov

Inhibition of Inflammatory Enzymes: The compounds downregulated the transcription and protein levels of inflammation-related enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

One benzoxazinone-diclofenac hybrid, compound 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] frontiersin.orgnih.govoxazin-4-one (3d) , showed significant anti-inflammatory activity with 62.61% inhibition of rat paw edema. mongoliajol.info This highlights the potential of hybrid molecules incorporating the benzoxazine scaffold. mongoliajol.info

The anti-inflammatory mechanism of these analogues is also linked to their ability to modulate oxidative stress. By reducing LPS-induced reactive oxygen species (ROS) production and activating the Nrf2-HO-1 signaling pathway, these compounds help alleviate microglial inflammation. nih.govnih.gov

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant properties of this compound analogues have been a significant area of investigation. Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases.

A study on C-3 tethered 2-oxo-benzo frontiersin.orgnih.govoxazines demonstrated their potent antioxidant capabilities through in vitro assays. frontiersin.orgnih.govnih.gov The antioxidant activity was evaluated using the DPPH free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. frontiersin.orgnih.govnih.gov The results showed promising antioxidant activities, with IC50 values in the DPPH assay ranging from 4.74 ± 0.08 to 92.20 ± 1.54 μg/mL, comparable to the standard ascorbic acid (IC50 = 4.57 μg/mL). frontiersin.orgnih.govnih.gov

CompoundDPPH Radical Scavenging Activity (IC50 in μg/mL)Reference Compound (Ascorbic Acid) IC50 (μg/mL)
Analogues Range4.74 ± 0.08 to 92.20 ± 1.544.57
Compound 20b6.89 ± 0.07
Compound 20t4.74 ± 0.08

In the FRAP assay, several compounds were found to be more potent than the standard reference, butylated hydroxytoluene (BHT). frontiersin.orgnih.gov Structure-activity relationship (SAR) studies have suggested that the presence of electron-withdrawing groups on the benzoxazine structure enhances its antioxidant activity. frontiersin.orgnih.govnih.gov

Furthermore, the anti-inflammatory mechanisms of some analogues are directly linked to their ability to modulate oxidative stress. By activating the Nrf2-HO-1 signaling pathway, these compounds can reduce the production of intracellular ROS, thereby mitigating inflammation. nih.govnih.gov Some 8-amino-1,4-benzoxazine derivatives have also been identified as promising neuroprotective agents due to their potent antioxidant activity. nih.gov

Other Preclinical Biological Activities of Note

Beyond their anti-inflammatory and antioxidant properties, analogues of this compound have been reported to exhibit a broad spectrum of other preclinical biological activities. These findings underscore the versatility of the benzoxazine scaffold in drug discovery.

Reported activities include:

Antimicrobial and Antifungal Activity: Various benzoxazine derivatives have shown promising activity against different bacterial and fungal strains. sapub.orgresearchgate.netikm.org.my For instance, certain compounds exhibited good activity against Bacillus Thuringenesis and Klebseilla Pneumonia, as well as the fungi Trichoderma Herzianum and Trichoderma Virdi. sapub.org

Anticancer and Antitumor Activity: The 1,4-benzoxazine scaffold is considered a privileged structure for the development of anticancer agents. mdpi.com Analogues have been evaluated for their inhibitory effects against various cancer cell lines, with some demonstrating the ability to induce DNA damage and apoptosis in tumor cells. researchgate.netfrontiersin.org

Antiviral Activity: The benzoxazine core has been associated with antiviral properties, including anti-HIV activity. sapub.org

Enzyme Inhibition: Certain derivatives have been identified as inhibitors of human leukocyte elastase and C1r serine protease. sapub.org

Neuroprotective and CNS-related Activities: Some analogues have been investigated for their potential in treating neurodegenerative diseases and depression. nih.gov This includes activity as dopamine (B1211576) D2 receptor antagonists and inhibitors of serotonin (B10506) reuptake. nih.gov

These diverse biological activities suggest that the this compound scaffold holds significant promise for the development of new therapeutic agents for a wide range of diseases.

Computational Approaches and Rational Design in 3 Oxo 4h 1,4 Benzoxazine 5 Sulfonamide Research

Molecular Docking and Virtual Screening for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the binding mode of 3-oxo-4H-1,4-benzoxazine-5-sulfonamide derivatives and identifying potential biological targets.

Virtual screening involves docking large libraries of compounds into a target's binding site to identify potential hits. For the benzoxazine (B1645224) sulfonamide scaffold, this approach can rapidly assess their potential to interact with various enzymes or receptors. For instance, studies on related 2H-benzo[b] ijpsjournal.comresearchgate.netoxazin-3(4H)-one sulfonamide derivatives have utilized molecular docking to explore their antimicrobial potential. In one such study, derivatives were docked against the active site of E. coli DNA gyrase (GyrB), a crucial bacterial enzyme. The results identified key amino acid residues essential for binding and highlighted specific derivatives with strong binding affinities, suggesting a molecular basis for their antimicrobial activity. ijpsjournal.comijpsjournal.com

Similarly, docking studies on other 1,4-benzoxazine-3(4H)-one derivatives have been used to explore their potential as inhibitors of the platelet glycoprotein IIb/IIIa receptor, a key target for anti-thrombotic drugs. nih.gov These studies revealed that the most potent compounds fit well into the receptor's active site, forming specific interactions that explain their biological activity. nih.gov The primary goal of docking is to predict the binding conformation and affinity, often expressed as a docking score, which helps in ranking and prioritizing compounds for further experimental testing. ijpsjournal.comijpsjournal.comrjb.ro

Table 1: Examples of Molecular Docking Studies on Benzoxazine Sulfonamide Derivatives and Related Scaffolds.
Compound ClassProtein TargetKey FindingsReference
2H-benzo[b] ijpsjournal.comresearchgate.netoxazin-3(4H)-one sulfonamide derivativesE. coli DNA Gyrase (GyrB)Compound 4d showed the strongest binding affinity, identifying critical interactions for antimicrobial activity. ijpsjournal.comijpsjournal.com
1,4-benzoxazine-3(4H)-one derivativesGlycoprotein IIb/IIIa ReceptorCompounds 8c and 8d docked effectively into the active site, correlating with potent platelet aggregation inhibition. nih.gov
Benzoxazine derivativesFungal CYP51Docking simulations helped to rationalize the antifungal activity of novel synthesized benzoxazines. researchgate.net
Sulfonamide derivativesDihydropteroate Synthase (DHPS)Compound 1C showed the highest binding affinity (-8.1 kcal/mol), consistent with its potent antibacterial activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

For the benzoxazine class of compounds, QSAR has been successfully applied to guide lead optimization. In a study of ethyl 3,4-dihydro-3-oxo-2H-1,4-benzoxazine derivatives, a QSAR analysis was performed to understand their antifungal activity against Candida krusei. researchgate.netnih.gov The resulting correlation equation helped determine the contribution of different substituents, providing a predictive model for designing compounds with enhanced activity. researchgate.netnih.gov

Another QSAR study focused on predicting the electrooxidation half-wave potentials of 40 benzoxazine derivatives, a property relevant to their metabolic stability and mechanism of action. brieflands.comresearchgate.net The model identified several important molecular descriptors:

HOMO energy: Energy of the Highest Occupied Molecular Orbital, related to the molecule's electron-donating ability.

Partial positive surface area: A descriptor related to intermolecular interactions.

Relative number of hydrogen atoms.

Maximum electrophilic reaction index for a nitrogen atom.

Using these descriptors, both multiple linear regression (MLR) and artificial neural network (ANN) models were developed, with the ANN model showing superior predictive power. brieflands.comresearchgate.net Such models are invaluable for predicting the properties of new this compound analogs before their synthesis. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides detailed insights into molecular geometry, charge distribution, and spectroscopic properties, often serving to complement and validate experimental data from techniques like X-ray crystallography and NMR spectroscopy.

In the study of 1,4-benzoxazine derivatives, DFT calculations have been employed to analyze crystal structures and intermolecular interactions. uib.esresearchgate.net Researchers have used DFT to calculate the energies of various non-covalent interactions, such as hydrogen bonds and π–π stacking, which are crucial for molecular recognition and binding to biological targets. researchgate.net For example, the PBE0-D3/def2-TZVP level of theory has been used to energetically quantify these interactions within the crystal lattice of newly synthesized benzoxazines. researchgate.net

Furthermore, DFT is used to calculate fundamental quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. These calculations help researchers understand the electronic properties that may govern the biological activity of this compound and its analogs. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing valuable information on the stability of a ligand-receptor complex, conformational changes, and the role of solvent molecules.

For inhibitors based on the benzoxazine scaffold, MD simulations can validate docking poses and assess how tightly a ligand remains bound within the active site. For instance, MD simulations are frequently used in conjunction with docking for various sulfonamide inhibitors to confirm the stability of the predicted binding modes. nih.gov The simulation can reveal whether key hydrogen bonds and hydrophobic interactions observed in the docked pose are maintained over time.

MD simulations have also been used to study the physical and mechanical properties of polybenzoxazines, which are polymers derived from benzoxazine monomers. researchgate.netmdpi.commapyourshow.com These studies, while not focused on drug-protein interactions, demonstrate the utility of MD in accurately modeling the behavior of the benzoxazine chemical structure, predicting properties like glass transition temperature and thermal degradation. researchgate.netmdpi.com This fundamental understanding of the scaffold's dynamics is transferable to the context of drug design, where it can help in assessing the flexibility and stability of this compound derivatives when bound to their biological targets. youtube.com

In Silico Lead Optimization and Drug Candidate Prioritization

The ultimate goal of applying computational methods is to accelerate the discovery of viable drug candidates. In silico lead optimization integrates the techniques described above—molecular docking, QSAR, and MD simulations—with predictive models for pharmacokinetic properties. These properties are often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

In the development of novel sulfonamide inhibitors, computational workflows are essential for prioritizing which compounds to synthesize and test. nih.govroyalsocietypublishing.org After an initial virtual or experimental screen identifies a "hit" compound, analogs are designed and evaluated in silico. Docking and QSAR models predict their potency, while ADMET models predict their drug-likeness, such as oral bioavailability and potential toxicity. nih.gov

For example, in a study of novel sulfonamide analogs, compounds were first evaluated for their antimicrobial activity. nih.gov Molecular docking was then used to rationalize the activity of the most potent compound, FQ5, by showing its strong interactions with the target enzyme, dihydropteroate synthase (DHPS). nih.gov Crucially, in silico ADMET studies were also performed, which predicted that FQ5 had superior drug-like properties compared to other analogs. nih.gov This combination of predicted potency, binding mode analysis, and favorable ADMET properties identified FQ5 as a promising lead compound for further optimization. nih.govroyalsocietypublishing.org This integrated computational approach allows researchers to efficiently prioritize candidates like this compound derivatives that have the highest probability of success in later stages of drug development.

Future Directions and Emerging Research Avenues for 3 Oxo 4h 1,4 Benzoxazine 5 Sulfonamide

Exploration of Novel Synthetic Routes for Chemical Space Expansion

The synthesis of 1,4-benzoxazine derivatives has traditionally involved methods such as the condensation of 2-aminophenols with α-halocarbonyl compounds. benthamdirect.comresearchgate.netbenthamscience.com For 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide, a key synthetic step would be the sulfonation of the 2H-benzo[b] benthamscience.comnih.govoxazin-3(4H)-one intermediate. ijpsjournal.comijpsjournal.com Future synthetic explorations could focus on expanding the chemical diversity around this core scaffold.

One promising avenue is the development of more efficient and environmentally friendly synthetic methodologies. This could include the use of transition-metal-free one-pot tandem reactions, which have been successfully employed for the synthesis of other 1,4-benzoxazine derivatives. rsc.org Such methods offer the potential for a wider range of substrate scope and functional group tolerance, allowing for the generation of a diverse library of analogues.

Further diversification could be achieved by modifying the sulfonamide moiety. The reaction of the corresponding sulfonyl chloride with various amines can introduce a wide array of substituents, which has been shown to be crucial for modulating the antimicrobial activity of related benzoxazine (B1645224) sulfonamides. nih.govdaneshyari.com Exploring a broader range of amines for this reaction could lead to the discovery of compounds with enhanced potency and selectivity.

Table 1: Potential Synthetic Strategies for Diversification

StrategyDescriptionPotential Advantages
Transition-Metal-Free Catalysis One-pot reactions avoiding heavy metal catalysts.Environmentally friendly, broader substrate scope. rsc.org
Combinatorial Chemistry Parallel synthesis of a large library of derivatives.Rapid identification of structure-activity relationships.
Late-Stage Functionalization Introduction of functional groups in the final steps of synthesis.Efficient generation of diverse analogues from a common intermediate.

Identification of Underexplored Biological Targets and Therapeutic Areas

The benzoxazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in compounds with a wide array of biological activities. nih.govbenthamscience.combenthamdirect.com Derivatives of 1,4-benzoxazine have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antituberculosis agents. nih.govbenthamdirect.comresearchgate.netresearchgate.net The sulfonamide group is also a well-established pharmacophore with a broad biological profile, including antibacterial, diuretic, and anticancer properties. sapub.orgresearchgate.net

Given this background, this compound and its future derivatives could be investigated against a range of underexplored biological targets. One such target is the voltage-gated sodium channel NaV1.7, for which benzoxazine sulfonamides have been identified as inhibitors, suggesting a potential role in pain management. nih.gov

Furthermore, the anticancer potential of benzoxazines warrants deeper investigation. nih.gov Exploring the activity of this compound against various cancer cell lines and identifying its molecular targets within cancer signaling pathways could open up new therapeutic avenues.

Table 2: Potential Therapeutic Areas for Exploration

Therapeutic AreaRationalePotential Biological Targets
Neuropathic Pain Benzoxazine sulfonamides can inhibit NaV1.7. nih.govVoltage-gated sodium channels
Oncology Benzoxazine derivatives exhibit anticancer activity. nih.govKinases, apoptosis-related proteins
Inflammatory Disorders Benzoxazine moiety is found in anti-inflammatory compounds. nih.govbenthamdirect.comCyclooxygenase (COX), lipoxygenase (LOX)
Neurodegenerative Diseases 1,4-benzoxazine derivatives show potential in models of Parkinson's and Alzheimer's diseases. benthamdirect.comresearchgate.netbenthamscience.comMonoamine oxidase (MAO), cholinesterases

Integration of Advanced Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential of this compound, it is crucial to elucidate its mechanism of action at a molecular level. Advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for achieving this. nih.govunimi.itfrontiersin.org These approaches can provide a comprehensive view of the cellular response to the compound, helping to identify its primary targets and off-target effects. nih.gov

For instance, proteomics can be used to identify proteins that directly bind to the compound or whose expression levels are altered upon treatment. nih.gov Metabolomics can reveal changes in cellular metabolic pathways, providing insights into the functional consequences of target engagement. unimi.it Integrating these multi-omics datasets can help to construct a detailed picture of the compound's mechanism of action and identify potential biomarkers for its efficacy. unimi.it

Strategies for Overcoming Resistance Mechanisms (e.g., Antimicrobial Resistance)

A significant challenge in the development of new antimicrobial agents is the emergence of resistance. For sulfonamides, a common resistance mechanism involves mutations in the target enzyme, dihydropteroate synthase (DHPS), or the acquisition of alternative, drug-resistant DHPS variants. nih.gov

Future research on this compound should proactively address potential resistance mechanisms. One strategy is to design derivatives that can overcome known sulfonamide resistance. This could involve creating compounds that are less susceptible to efflux pumps or that can inhibit the drug-resistant forms of DHPS. nih.gov

Another approach is the development of combination therapies. mdpi.com Combining this compound with other antimicrobial agents that have different mechanisms of action could create a synergistic effect and reduce the likelihood of resistance developing. mdpi.com Adjuvants that inhibit resistance mechanisms, such as β-lactamase inhibitors, could also be co-administered. mdpi.com

Design of Multi-Targeted and Hybrid this compound Compounds

The concept of designing single molecules that can modulate multiple biological targets is a promising strategy in drug discovery. Given the diverse biological activities associated with both the benzoxazine and sulfonamide scaffolds, this compound is an excellent candidate for development into multi-targeted or hybrid compounds.

For example, by incorporating other pharmacophores into the this compound backbone, it may be possible to create hybrid molecules with enhanced or novel activities. nih.gov The molecular hybridization of a 1,2,3-triazole moiety with a benzoxazine scaffold has been explored for the development of new antitubercular drugs. researchgate.net A similar approach could be applied to this compound to create compounds with dual antimicrobial and anticancer properties, for instance. This strategy could lead to the development of more effective therapies with improved resistance profiles.

Q & A

Q. What are the key considerations for synthesizing and purifying 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide?

The synthesis typically involves multi-step organic reactions, including cyclization of sulfonamide intermediates and oxidation of allyl or methyl groups. Continuous flow chemistry can enhance yield (80–90%) and purity (>95%) by optimizing parameters like temperature (60–80°C) and pressure (1–2 atm) . Purification often employs recrystallization with ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Impurity profiling via HPLC (C18 column, acetonitrile/water gradient) is critical for quality control .

Q. How is the structural integrity of this compound validated experimentally?

Key techniques include:

  • NMR spectroscopy : Confirm the sulfonamide (–SO₂NH₂) proton resonance at δ 7.8–8.2 ppm and benzoxazine carbonyl (C=O) at ~170 ppm in 13C^{13}\text{C} NMR .
  • Mass spectrometry : ESI-MS (negative mode) shows [M–H]⁻ at m/z 241.02 (C₈H₇N₂O₄S⁻) .
  • X-ray crystallography : Resolves bond angles and dihedral angles in the fused benzoxazine-sulfonamide core .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidation and reduction reactions of this compound?

The allyl group undergoes oxidation to carboxylic acid derivatives using KMnO₄/H₂SO₄, while the sulfonamide moiety resists reduction. DFT calculations reveal that the electron-withdrawing sulfonamide group stabilizes the transition state during oxidation, lowering activation energy by ~15 kcal/mol . Reduction of the benzoxazine carbonyl (NaBH₄/EtOH) yields a secondary alcohol, but competing side reactions require strict anhydrous conditions .

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity in derivatives?

Fluoro-substitution at the 7-position enhances inhibitory activity against carbonic anhydrase IX (IC₅₀ = 12 nM vs. 45 nM for parent compound) by increasing hydrophobic interactions. Thiazole-carboxamide derivatives show improved solubility (logP reduced from 2.1 to 1.4) without compromising binding affinity . Molecular docking (AutoDock Vina) identifies hydrogen bonding between the sulfonamide group and Thr199 residue in the enzyme active site .

Q. What experimental strategies address stability and degradation under physiological conditions?

  • pH stability : Degrades rapidly at pH < 3 (t₁/₂ = 2 h) due to benzoxazine ring opening. Buffered solutions (pH 7.4) maintain >90% stability over 24 h .
  • Thermal stability : DSC shows decomposition onset at 220°C. Accelerated stability studies (40°C/75% RH) confirm no degradation over 6 months .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., carbonic anhydrase inhibition) may arise from:

  • Purity variations : Impurities >2% reduce apparent activity; validate via HPLC-MS .
  • Assay conditions : Differences in buffer ionic strength (e.g., 50 mM vs. 100 mM Tris-HCl) alter enzyme kinetics. Standardize protocols using CO₂ hydration assays .

Q. What methodologies optimize inhibitory effects on target enzymes?

  • Enzyme kinetics : Lineweaver-Burk plots identify non-competitive inhibition (Kᵢ = 8.2 µM) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding enthalpy (ΔH = −12.4 kcal/mol) and entropy (ΔS = 0.8 kcal/mol·K) .
  • Fragment-based drug design : Introduce methyl groups at the 3-position to improve membrane permeability (PAMPA logPe = −3.2 → −2.1) .

Methodological Guidelines

  • Data reporting : Include detailed synthetic protocols (solvents, catalysts), analytical parameters (HPLC gradients), and statistical validation (n ≥ 3 replicates).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.